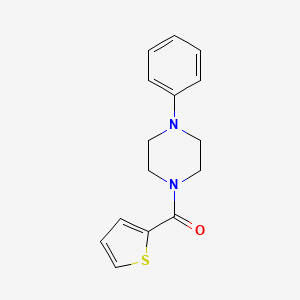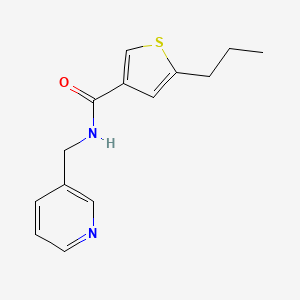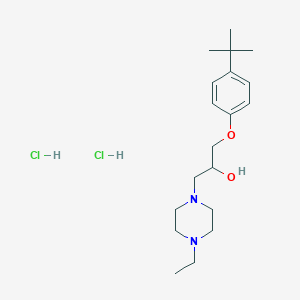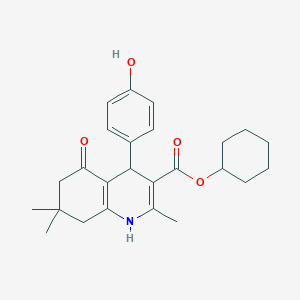
N-(4-butylphenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
N-(4-butylphenyl)-2-(methylthio)benzamide acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and cognitive function. By enhancing the activity of this receptor, N-(4-butylphenyl)-2-(methylthio)benzamide may improve cognitive function and have neuroprotective effects. In cancer cells, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-(4-butylphenyl)-2-(methylthio)benzamide may induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance cognitive function and improve memory in animal models. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(4-butylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the M1 muscarinic acetylcholine receptor. However, N-(4-butylphenyl)-2-(methylthio)benzamide also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several potential future directions for research on N-(4-butylphenyl)-2-(methylthio)benzamide. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a cancer therapy, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a treatment for autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis and purification of N-(4-butylphenyl)-2-(methylthio)benzamide, as well as to investigate its pharmacokinetics and pharmacodynamics in vivo.
合成法
N-(4-butylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process that involves the reaction of 4-butylphenylboronic acid with 2-bromo-4-methylthiophenol, followed by the coupling reaction with 2-aminobenzamide. The resulting compound is then purified through column chromatography to obtain N-(4-butylphenyl)-2-(methylthio)benzamide.
科学的研究の応用
N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(4-butylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRQXLFTLDXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)


![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)